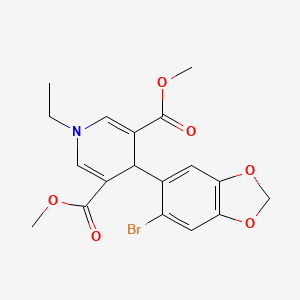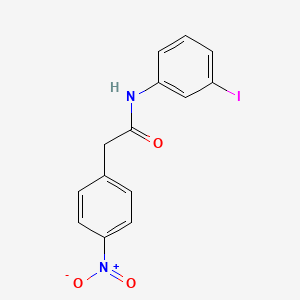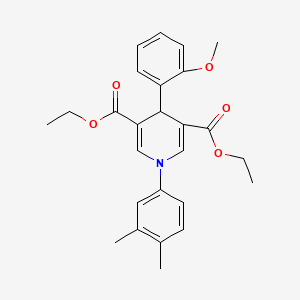
3,5-DIMETHYL 4-(6-BROMO-2H-1,3-BENZODIOXOL-5-YL)-1-ETHYL-1,4-DIHYDROPYRIDINE-3,5-DICARBOXYLATE
Vue d'ensemble
Description
3,5-DIMETHYL 4-(6-BROMO-2H-1,3-BENZODIOXOL-5-YL)-1-ETHYL-1,4-DIHYDROPYRIDINE-3,5-DICARBOXYLATE is a complex organic compound that belongs to the class of dihydropyridines. These compounds are known for their diverse applications in medicinal chemistry, particularly as calcium channel blockers. The presence of the bromobenzodioxole moiety suggests potential biological activity, making it a compound of interest for further research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3,5-DIMETHYL 4-(6-BROMO-2H-1,3-BENZODIOXOL-5-YL)-1-ETHYL-1,4-DIHYDROPYRIDINE-3,5-DICARBOXYLATE typically involves multi-step organic reactions. A common approach might include:
Formation of the dihydropyridine ring: This can be achieved through a Hantzsch dihydropyridine synthesis, which involves the condensation of an aldehyde, a β-keto ester, and ammonia or an amine.
Introduction of the bromobenzodioxole moiety: This step might involve a coupling reaction, such as a Suzuki or Heck reaction, to attach the bromobenzodioxole group to the dihydropyridine core.
Industrial Production Methods
Industrial production of such compounds often involves optimization of the synthetic route to maximize yield and purity while minimizing cost and environmental impact. This might include the use of continuous flow reactors and green chemistry principles.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The dihydropyridine ring can undergo oxidation to form pyridine derivatives.
Reduction: Reduction reactions can modify the functional groups attached to the dihydropyridine core.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce various substituents onto the aromatic ring or the dihydropyridine core.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Catalysts: Palladium on carbon (Pd/C) for hydrogenation reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield pyridine derivatives, while substitution reactions can introduce new functional groups.
Applications De Recherche Scientifique
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various modifications, making it a versatile intermediate.
Biology
The biological applications might include studies on its potential as a calcium channel blocker, given the dihydropyridine core. It could be investigated for its effects on cellular calcium levels and related physiological processes.
Medicine
In medicine, compounds with similar structures are often explored for their potential therapeutic effects, such as antihypertensive agents. Research might focus on its efficacy and safety in treating cardiovascular diseases.
Industry
In the industrial sector, this compound could be used in the development of new materials or as a precursor for the synthesis of other valuable chemicals.
Mécanisme D'action
The mechanism of action for compounds like 3,5-DIMETHYL 4-(6-BROMO-2H-1,3-BENZODIOXOL-5-YL)-1-ETHYL-1,4-DIHYDROPYRIDINE-3,5-DICARBOXYLATE typically involves interaction with calcium channels. By binding to these channels, the compound can modulate calcium influx into cells, affecting various physiological processes such as muscle contraction and neurotransmitter release.
Comparaison Avec Des Composés Similaires
Similar Compounds
Nifedipine: A well-known calcium channel blocker with a similar dihydropyridine core.
Amlodipine: Another dihydropyridine derivative used as an antihypertensive agent.
Uniqueness
What sets 3,5-DIMETHYL 4-(6-BROMO-2H-1,3-BENZODIOXOL-5-YL)-1-ETHYL-1,4-DIHYDROPYRIDINE-3,5-DICARBOXYLATE apart is the presence of the bromobenzodioxole moiety, which might confer unique biological properties and potential for novel therapeutic applications.
Propriétés
IUPAC Name |
dimethyl 4-(6-bromo-1,3-benzodioxol-5-yl)-1-ethyl-4H-pyridine-3,5-dicarboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18BrNO6/c1-4-20-7-11(17(21)23-2)16(12(8-20)18(22)24-3)10-5-14-15(6-13(10)19)26-9-25-14/h5-8,16H,4,9H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ONBAYSHCNDYYHZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=C(C(C(=C1)C(=O)OC)C2=CC3=C(C=C2Br)OCO3)C(=O)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18BrNO6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
424.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-(4-chlorophenyl)-6-(4-phenyl-1-piperazinyl)[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B3674573.png)
![3-(4-Chlorophenyl)-6-(3,5-dimethylpyrazol-1-yl)-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B3674592.png)
![3-(4-Bromophenyl)-6-(3-methyl-5-phenylpyrazol-1-yl)-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B3674602.png)

![3-(4-bromophenyl)-6-phenoxy[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B3674607.png)

![1-methyl-4-[3-(trifluoromethyl)phenyl]-4-piperidinol](/img/structure/B3674618.png)
![3-(4-bromophenyl)-6-(4-phenyl-1-piperazinyl)[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B3674625.png)


![N-2-biphenylyl-2-[(6-nitro-1,3-benzothiazol-2-yl)thio]acetamide](/img/structure/B3674642.png)


![2-[(6-Amino-1,3-benzothiazol-2-YL)sulfanyl]-1-(2,3,4,9-tetrahydro-1H-carbazol-9-YL)ethan-1-one](/img/structure/B3674663.png)
